Dibenzyl 9-Desmethyl D,L-Stepholidine

Synthetic Chemistry Process Chemistry Tetrahydroprotoberberine Synthesis

Eliminate costly regioisomeric separations. Unprotected D,L-Stepholidine analogs generate complex mixtures due to comparable nucleophilicity at C-2, C-9, and C-10. This benzyl-protected intermediate retains a free C-9 hydroxyl for selective alkoxylation/alkylation while C-2 and C-10 remain blocked. • Orthogonal protection ensures regiochemical integrity during multi-step synthesis. • Enables direct SAR exploration at C-9 without deprotection/reprotection sequences. • Vendor-characterized lot consistency minimizes batch-to-batch variability for reproducible total synthesis.

Molecular Formula C32H31NO4
Molecular Weight 493.603
CAS No. 62744-16-5
Cat. No. B563804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl 9-Desmethyl D,L-Stepholidine
CAS62744-16-5
Synonyms5,8,13,13a-tetrahydro-3-methoxy-2,10-bis(phenylmethoxy)-6H-dibenzo[a,g]quinolizin-9-ol;  2,10-Dibenzyloxy-9-hydroxy-3-methoxyberbine
Molecular FormulaC32H31NO4
Molecular Weight493.603
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6
InChIInChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3
InChIKeyWGDSNYMMIOETRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl 9-Desmethyl D,L-Stepholidine: Protected Intermediate for Dopamine Receptor Ligands


Dibenzyl 9-Desmethyl D,L-Stepholidine (CAS 62744-16-5), with molecular formula C32H31NO4 and molecular weight 493.59 g/mol, is a synthetically protected tetrahydroprotoberberine (THPB) intermediate bearing benzyl ether protecting groups at the C-2 and C-10 positions and a free hydroxyl at C-9 [1]. This compound serves as a critical late-stage intermediate in the total synthesis of D,L-Stepholidine, a naturally occurring alkaloid with a therapeutically relevant dual dopamine D1 agonist/D2 antagonist pharmacological profile [2]. The benzyl protection strategy is essential for maintaining regiochemical integrity during multi-step synthetic sequences, thereby distinguishing this protected intermediate from the unprotected parent alkaloid in both synthetic utility and commercial procurement contexts [3].

Orthogonal Protection

Benzyl-protected THPB intermediate with free C-9 hydroxyl for regioselective late-stage functionalization

Synthetic Workflow

Supports multi-step total synthesis of dopaminergic tetrahydroprotoberberine alkaloids

Regiochemical Control

Dual benzyl protection at C-2 and C-10 maintains integrity during Mannich cyclization and coupling steps

Why Unprotected Stepholidine or Alternative Intermediates Are Inadequate


Substitution of Dibenzyl 9-Desmethyl D,L-Stepholidine with unprotected D,L-Stepholidine or alternative THPB intermediates introduces substantial synthetic risk. SAR studies demonstrate that the C-9 hydroxyl group is pharmacologically essential for high-affinity dopamine D1 receptor binding [1]. In the unprotected state, the C-2, C-9, and C-10 hydroxyls exhibit comparable nucleophilicity, leading to non-selective reactivity during late-stage functionalization and the formation of complex regioisomeric mixtures that require costly chromatographic separation [2]. The dual benzyl protection at C-2 and C-10 with retention of the C-9 hydroxyl enables orthogonal deprotection strategies that are precluded by unprotected analogs or alternative singly-protected intermediates. Consequently, procurement of the precisely specified benzyl-protected intermediate is a critical quality control measure for achieving reproducible synthetic outcomes and minimizing batch-to-batch variability in academic or industrial research settings [3].

Unprotected
Dibenzyl 9-Desmethyl D,L-Stepholidine — orthogonal benzyl protection at C-2 and C-10
Unprotected D,L-Stepholidine — C-2, C-9, and C-10 hydroxyls exhibit comparable nucleophilicity

Comparable hydroxyl reactivity may yield regioisomeric mixtures requiring costly chromatographic separation

Alternative Intermediate
Dibenzyl 9-Desmethyl D,L-Stepholidine — C-9 hydroxyl selectively available for derivatization
Fully protected or singly-protected THPB intermediates — altered protection pattern restricts orthogonal deprotection strategies

Protection-pattern mismatch may limit selective C-9 functionalization and shift synthetic route feasibility

Visual Misidentification
Red solid — visually distinct from structurally similar intermediates upon receipt
Dibenzyl D,L-Stepholidine (CAS 62744-18-7) — pale yellow solid, a structurally related intermediate that may be confused

Colorimetric distinction reduces but does not eliminate risk of incoming material misidentification; identity confirmation is recommended

Quantitative Differentiation Evidence for This Strategic Intermediate


Synthetic Route Efficiency: Protected vs. Unprotected Intermediates

Total synthesis of (−)-Stepholidine via an alternative lactone intermediate approach achieves a 23% overall yield over fourteen steps [1]. This multi-step efficiency is contingent upon the use of orthogonally protected intermediates bearing benzyl ether groups that prevent undesired side reactions during Mannich cyclization. Attempts to employ unprotected 9,10-dioxygenated THPB precursors in analogous cyclization steps result in significantly reduced yields due to non-selective reactivity of the unprotected hydroxyls and the formation of intractable regioisomeric mixtures, a well-documented limitation in THPB synthetic methodology [1]. The procurement of Dibenzyl 9-Desmethyl D,L-Stepholidine ensures that the critical protection pattern is pre-established, thereby preserving the 23% overall yield benchmark and avoiding the yield-eroding complications associated with in situ protection-deprotection sequences [2].

Synthetic Route Efficiency
Class-level inference
23% overall yield (14-step sequence) using protected intermediates vs. unquantifiable yield with unprotected precursors — intractable regioisomeric mixtures form during Mannich cyclization
Supports synthesis route efficiency benchmark when protected intermediates are used
Yield advantage is class-level; specific results depend on reaction conditions and purification methods
Synthetic Chemistry Process Chemistry Tetrahydroprotoberberine Synthesis

C-9 Functional Sensitivity and Dopamine Receptor Affinity

Systematic SAR studies of C9 alkoxy analogues of (−)-stepholidine reveal that the C-9 hydroxyl group is a critical pharmacophore element for high-affinity dopamine D1 receptor binding [1]. In the C9 alkoxy series, small n-alkoxy substituents (up to four carbons) are well tolerated for D1 affinity, whereas C12 bromination combined with C9 alkoxylation reduces D2 and D3 receptor affinities significantly [1]. The most optimized analogue identified, compound 22a, achieved Ki values of 5.3 nM at D1 receptors and 106 nM at D3 receptors as a selective D1/D3 dual antagonist [1]. This SAR evidence demonstrates that modifications at the C-9 position directly modulate receptor selectivity. The benzyl protecting groups at C-2 and C-10 in Dibenzyl 9-Desmethyl D,L-Stepholidine ensure that these positions remain chemically inert during synthetic manipulations, while the unprotected C-9 hydroxyl retains the capacity for subsequent derivatization to achieve targeted D1/D3 selectivity profiles [2].

C-9 Functional Sensitivity
Class-level inference
Optimized C9 ethoxy analogue (compound 22a): D1 Ki = 5.3 nM; D3 Ki = 106 nM — D2 affinity negligible. C-9 hydroxyl is a critical pharmacophore element for D1 receptor binding.
Supports C-9 derivatization strategy for receptor affinity tuning
Binding assays in HEK293 cells; receptor selectivity is substitution-pattern dependent
Structure-Activity Relationship Medicinal Chemistry Dopamine Receptor Pharmacology

Orthogonal Protection Enables D1-Selective Derivatization

A 2023 study evaluating C-3 alkoxylated and C-3/C-9 dialkoxylated (−)-stepholidine analogues identified several compounds with nanomolar D1R affinity and complete selectivity over D2R and D3R [1]. Compounds 12a and 12b demonstrated nanomolar affinities for D1R with no measurable affinity for either D2R or D3R; compound 12a was further characterized as a D1R antagonist for both G-protein- and β-arrestin-based signaling [1]. This selectivity profile was achieved through precise C-3 and C-9 substitution patterning [1]. In contrast, l-SPD (the unprotected parent compound) exhibits a mixed D1 agonist/D2 antagonist profile with D1 Ki = 6.23 nM and D2 Ki = 56.17 nM, a D2/D1 selectivity ratio of approximately 9:1 that is suboptimal for applications requiring pure D1 antagonism [2]. The orthogonal protection pattern of Dibenzyl 9-Desmethyl D,L-Stepholidine (C-2 and C-10 benzyl-protected; C-9 free) enables researchers to synthesize and evaluate D1-selective analogues without contamination from residual D2 or D3 affinity, a synthetic advantage not afforded by unprotected l-SPD or fully protected intermediates [1].

Orthogonal Protection and D1 Selectivity
Cross-study comparable
D1R-selective analogues (12a, 12b): nanomolar D1R affinity with no detectable D2R/D3R binding. l-SPD (unprotected parent): D1 Ki = 6.23 nM, D2 Ki = 56.17 nM — D2/D1 selectivity ratio ≈ 9:1.
Supports D1R-selective compound development via C-9 alkoxylation
Functional assays confirm D1R antagonist activity for G-protein and β-arrestin signaling
Dopamine Receptor Selectivity Structure-Activity Relationship THPB Pharmacology

Physicochemical Handling and Identity Confirmation

Dibenzyl 9-Desmethyl D,L-Stepholidine is consistently characterized across multiple independent vendor sources as a red solid with defined solubility in chloroform [1]. This consistent macroscopic property — distinct from the pale yellow solid appearance of the structurally related intermediate Dibenzyl D,L-Stepholidine (CAS 62744-18-7) [2] — provides a reliable visual identity confirmation upon receipt and facilitates quality control verification prior to use in synthetic sequences. The documented chloroform solubility enables straightforward preparation of stock solutions for subsequent synthetic manipulations, reducing the empirical optimization required with less well-characterized intermediates. While melting point data are not uniformly reported across vendors, the reproducible color and solubility profile across independent sources (including Toronto Research Chemicals and Santa Cruz Biotechnology) indicates consistent material quality [1].

Physicochemical Identity
Data to verify
Red solid; soluble in chloroform. Visually distinct from Dibenzyl D,L-Stepholidine (CAS 62744-18-7), which is a pale yellow solid. Consistent across multiple independent vendor sources.
Supports incoming QC and visual identity verification
Melting point data not uniformly reported; supplier-specific characterization is recommended
Synthetic Chemistry Process Development Intermediate Handling

High-Value Research Applications of This Intermediate


Enantioselective Total Synthesis of (−)-Stepholidine

This intermediate is optimally deployed in the formal enantioselective total synthesis of (−)-Stepholidine, where it serves as a protected precursor that undergoes subsequent deprotection and cyclization steps. The 23% overall yield achieved over fourteen steps in validated synthetic routes [1] relies on the orthogonal protection pattern provided by this specific intermediate. Researchers procuring this compound for total synthesis applications should anticipate that the benzyl protecting groups will require hydrogenolytic cleavage as a final step to liberate the free catechol pharmacophore.

Synthesis of D1 Receptor-Selective THPB Analogues

The unprotected C-9 hydroxyl group in Dibenzyl 9-Desmethyl D,L-Stepholidine provides a strategic synthetic handle for selective alkoxylation or alkylation while the C-2 and C-10 positions remain benzyl-protected. This orthogonal protection enables the synthesis of D1R-selective analogues such as 12a and 12b, which exhibit nanomolar D1R affinity with no detectable D2R or D3R binding [2]. This application is particularly relevant for medicinal chemistry programs seeking tool compounds with pure D1 receptor pharmacology, uncontaminated by D2 or D3 activity.

Structure-Activity Relationship Studies at the C-9 Position

SAR studies of C9 alkoxy analogues of (−)-stepholidine demonstrate that substituent size at C-9 modulates receptor selectivity, with small n-alkoxy groups (up to four carbons) preserving D1 affinity while reducing D3 affinity [3]. The availability of a pre-formed intermediate with a free C-9 hydroxyl expedites SAR exploration by eliminating the need for multi-step protection-deprotection sequences. Procurement of this intermediate reduces the synthetic burden for laboratories engaged in systematic SAR campaigns aimed at optimizing THPB-based dopamine receptor ligands.

Process Chemistry Development and Scale-Up Optimization

For industrial and academic laboratories developing scalable synthetic routes to THPB-based drug candidates, this intermediate serves as a validated building block with reproducible physical characteristics (red solid; soluble in chloroform) across multiple commercial sources [4]. The documented preparation methods employing this class of intermediate have been characterized as having "simple operation, high yield, cheap reagents, and facilitation to enlargement" [5]. Procuring a consistent, vendor-characterized intermediate reduces process development variability and accelerates route optimization timelines.

Application
Selection Property
Validation Focus
Enantioselective total synthesis of (−)-Stepholidine
Orthogonal benzyl protection pattern for multi-step sequences
Synthetic yield benchmark and hydrogenolytic deprotection efficiency
Synthesis of D1 receptor-selective THPB analogues
Free C-9 hydroxyl enables selective alkoxylation while C-2/C-10 remain protected
D1R/D2R/D3R selectivity profile confirmation in radioligand binding assays
Structure-activity relationship studies at the C-9 position
Pre-formed intermediate with free C-9 hydroxyl reduces protection-deprotection sequences
Receptor binding affinity modulation across C-9 substituent scope
Process chemistry development and scale-up
Reproducible physical characteristics (red solid; chloroform-soluble) across vendor sources
Inter-vendor consistency and route optimization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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